molecular formula C14H21NO B5633770 1-(4-methoxybenzyl)azepane

1-(4-methoxybenzyl)azepane

Cat. No.: B5633770
M. Wt: 219.32 g/mol
InChI Key: UCPXKGQYRBFHDN-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)azepane is a synthetic organic compound featuring an azepane ring, a seven-membered nitrogen-containing heterocycle, substituted with a 4-methoxybenzyl group at the nitrogen atom. This structure classifies it as a secondary amine and places it within a family of chemical building blocks valued in medicinal chemistry and drug discovery research. The azepane scaffold is a recognized pharmacophore in the development of therapeutic agents . The 4-methoxybenzyl group is a common moiety in bioactive molecules and can influence the compound's electronic properties, lipophilicity, and overall interaction with biological targets. Researchers utilize such specialized azepane derivatives as key intermediates in the synthesis of more complex molecules for pharmacological screening. While specific biological data for this compound is not widely published in the open literature, its structural features make it a valuable reagent for exploring structure-activity relationships (SAR), particularly in the design of novel compounds with potential activity against various diseases. This product is intended for research purposes by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult safety data sheets and handle all chemicals appropriately in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-16-14-8-6-13(7-9-14)12-15-10-4-2-3-5-11-15/h6-9H,2-5,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPXKGQYRBFHDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198189
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthetic Methodologies and Route Optimization for 1 4 Methoxybenzyl Azepane and Its Analogues

Strategic Approaches to Azepane Ring Construction

The formation of the azepane ring, a seven-membered saturated heterocycle, presents unique synthetic challenges due to entropic factors and potential transannular interactions. Organic chemists have devised several elegant strategies to overcome these hurdles, which can be broadly categorized into cyclization reactions, ring expansion methodologies, and multicomponent reactions.

Cyclization Reactions for Azepane Core Formation

Direct cyclization strategies are a primary method for constructing the azepane skeleton. Among these, the silyl-aza-Prins cyclization has emerged as a powerful tool. This reaction involves the condensation of a homoallylic amine with an aldehyde to form an iminium ion, which then undergoes a 7-endo cyclization. The use of a silyl (B83357) group on the homoallylic amine facilitates the cyclization and controls the stereochemical outcome. For instance, the reaction of silylated bis(homoallylic) amines with various aldehydes in the presence of a Lewis acid like indium(III) chloride (InCl₃) can produce trans-2,7-disubstituted azepanes with high yields and good diastereoselectivity. wikipedia.orgnih.gov Iron(III) salts have also been utilized as sustainable catalysts for this transformation, leading to tetrahydroazepine derivatives. researchgate.netacs.org

Another important cyclization method is intramolecular reductive amination. This approach involves a precursor molecule containing both an amine and a carbonyl group (or a precursor that can be converted to a carbonyl group), which upon reaction, forms the cyclic azepane ring. This method has been successfully applied in the synthesis of various azepane-containing natural products. jyu.fi

Table 1: Examples of Silyl-aza-Prins Cyclization for Azepane Synthesis

Aldehyde Catalyst Solvent Temperature (°C) Yield (%) Diastereomeric Ratio (trans:cis) Reference
Benzaldehyde InCl₃ CH₂Cl₂ 0 to rt 85 >95:5 nih.gov
4-Chlorobenzaldehyde InCl₃ CH₂Cl₂ 0 to rt 82 >95:5 nih.gov
2-Naphthaldehyde InCl₃ CH₂Cl₂ 0 to rt 88 >95:5 nih.gov
Cinnamaldehyde InCl₃ CH₂Cl₂ 0 to rt 75 >95:5 nih.gov
Isovaleraldehyde FeBr₃ CH₂Cl₂ 0 90 - acs.org

Ring Expansion Methodologies in Azepane Synthesis

Ring expansion reactions provide an alternative and often highly efficient route to the azepane core, starting from more readily available smaller rings like cyclohexanones or piperidines.

The Beckmann rearrangement of cyclohexanone (B45756) oximes is a classic and industrially significant method for the synthesis of ε-caprolactam, the monomer for Nylon 6. wikipedia.orglibretexts.org This reaction involves the acid-catalyzed rearrangement of the oxime to a lactam (an azepan-2-one). Various catalysts, including solid acids and nano-Fe₃O₄, have been developed to promote this rearrangement under milder conditions. nih.govjmcs.org.mx

The Schmidt reaction offers another pathway for ring expansion, where a ketone, such as cyclohexanone, reacts with hydrazoic acid (HN₃) in the presence of a strong acid to yield a lactam. wikipedia.orglibretexts.org This method has been utilized for the synthesis of a variety of substituted lactams. Intramolecular versions of the Schmidt reaction have also proven valuable in the synthesis of complex nitrogen-containing heterocycles. chimia.ch

More recent developments include the photochemical ring expansion of nitroarenes . In this method, irradiation of a nitroarene with blue light in the presence of a phosphite (B83602) reagent generates a nitrene intermediate that undergoes ring expansion to form a 3H-azepine. Subsequent hydrogenation of this intermediate yields the saturated azepane ring. chemrxiv.orgresearchgate.netnih.gov This strategy allows for the synthesis of polysubstituted azepanes from simple nitroarene precursors. nih.gov

Furthermore, palladium-catalyzed ring expansion of 2-vinylpiperidines has been developed as a method for the two-carbon homologation of piperidines to azepanes. chemrxiv.orgnorthumbria.ac.uk This reaction proceeds through the rearrangement of allylic amines and is tolerant of various functional groups.

Table 2: Comparison of Ring Expansion Methodologies for Azepane Synthesis

Method Starting Material Reagents Product Typical Yield (%) Reference
Beckmann Rearrangement Cyclohexanone oxime H₂SO₄ or other acid catalysts ε-Caprolactam High wikipedia.orglibretexts.org
Schmidt Reaction Cyclohexanone Hydrazoic acid, H₂SO₄ ε-Caprolactam Good wikipedia.orglibretexts.org
Photochemical Ring Expansion Nitrobenzene P(O-i-Pr)₃, Blue LED, H₂ Azepane Good chemrxiv.orgresearchgate.net
Palladium-Catalyzed Expansion N-Tosyl-2-vinylpiperidine Pd₂(dba)₃, dppf N-Tosyl-2,3,4,7-tetrahydro-1H-azepine 60-80 chemrxiv.orgnorthumbria.ac.uk

Multicomponent Reaction Strategies for Azepane Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. The Ugi and Passerini reactions are prominent examples of MCRs that have been applied to the synthesis of heterocyclic scaffolds, including those containing the azepine framework. wikipedia.orgresearchgate.net

The Ugi four-component condensation (U-4CC) involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. dtu.dk By using bifunctional starting materials, such as glutaraldehyde (B144438) or amino acids, the Ugi reaction can be directed towards the formation of heterocyclic structures like piperidines and, with appropriate precursors, can be adapted for azepane synthesis. beilstein-journals.orgclockss.org

The Passerini three-component reaction, which combines an aldehyde or ketone, a carboxylic acid, and an isocyanide, yields α-acyloxy carboxamides. wikipedia.orgorganic-chemistry.org While direct synthesis of the azepane ring via these MCRs is less common, the highly functionalized products obtained can serve as versatile intermediates for subsequent cyclization to form the seven-membered ring.

Introduction and Functionalization of the 4-Methoxybenzyl Moiety

Once the azepane ring is constructed, the final step in the synthesis of 1-(4-methoxybenzyl)azepane is the introduction of the 4-methoxybenzyl group onto the nitrogen atom. This is typically achieved through nucleophilic substitution or reductive amination.

Nucleophilic Substitution Reactions Involving the Azepane Nitrogen

A straightforward method for N-benzylation is the nucleophilic substitution reaction between azepane and a 4-methoxybenzyl halide, such as 4-methoxybenzyl chloride. sigmaaldrich.com In this Sₙ2 reaction, the lone pair of electrons on the azepane nitrogen attacks the benzylic carbon of the halide, displacing the halide ion and forming the desired N-C bond. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed and to drive the reaction to completion.

Table 3: N-Alkylation of Amines with 4-Methoxybenzyl Chloride

Amine Base Solvent Temperature Yield (%) Reference
Semicarbazone NaH MeCN Reflux Good arkat-usa.org
trans-1,2-Diaminocyclohexane - - - - sigmaaldrich.com

Reductive Amination Protocols for N-Benzylation

Reductive amination is a highly versatile and widely used method for the formation of C-N bonds. masterorganicchemistry.com In the context of synthesizing this compound, this two-step, one-pot process involves the reaction of azepane with 4-methoxybenzaldehyde (B44291) to form an intermediate iminium ion, which is then reduced in situ to the final product. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their mildness and selectivity for imines over aldehydes. masterorganicchemistry.com Catalytic hydrogenation over a metal catalyst such as palladium on carbon (Pd/C) or a cobalt-based composite can also be used for the reduction step. mdpi.com

Table 4: Catalysts and Conditions for Reductive Amination

Carbonyl Compound Amine Catalyst/Reducing Agent Solvent Temperature (°C) Yield (%) Reference
p-Methoxybenzaldehyde n-Butylamine Co-containing composite - 150 ~95 mdpi.com
Benzaldehyde Benzylamine NaBH(OAc)₃ CH₂Cl₂ rt High masterorganicchemistry.com
Ketones Primary Amines Iridium catalyst Ethanol 60-80 Good to Excellent General Protocol
Benzaldehyde Ammonia Co-entrapped dehydrogenases (biocatalytic) Buffer 50 >95 nih.gov

Derivatization of Aromatic Substituents on the Benzyl (B1604629) Ring

The functionalization of the benzyl ring attached to the azepane core is a key strategy for creating diverse analogues. Late-stage functionalization of the aromatic ring allows for the introduction of various substituents, avoiding the need for lengthy synthetic routes starting from multi-substituted precursors. chemrxiv.org

One common approach is electrophilic aromatic substitution. For instance, direct electrophilic nitration or bromination can be performed on benzazepine derivatives, often on an activated ring such as a methoxy-substituted analogue. google.com Subsequent chemical modifications of the newly introduced group, such as the reduction of a nitro group to an amine, can then be carried out to produce further derivatives. google.com

Another powerful technique is transition metal-catalyzed cross-coupling. For example, an aromatic bromine substituent, introduced via electrophilic bromination, can serve as a handle for Suzuki coupling reactions. This allows for the formation of new carbon-carbon bonds, introducing aryl or other organic fragments onto the benzyl ring. chemrxiv.org These derivatization methods are crucial for exploring the structure-activity relationships of azepane-based compounds.

Table 1: Examples of Aromatic Ring Derivatization

Reaction TypeReagentsProduct TypeReference
Electrophilic BrominationN-Bromosuccinimide (NBS)7-Bromo-3,5-methanobenzo[b]azepine chemrxiv.org
Suzuki CouplingArylboronic acid, Pd catalyst7-Aryl-3,5-methanobenzo[b]azepine chemrxiv.org
Electrophilic NitrationNitrating agent7-Nitrobenzazepine google.com

Stereoselective Synthesis of this compound Derivatives

The synthesis of specific stereoisomers of azepane derivatives is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. The construction of the seven-membered azepane ring with control over its stereocenters presents a significant synthetic challenge. acs.org

Asymmetric Synthesis Approaches for Chiral Azepanes

Various strategies have been developed to achieve the asymmetric synthesis of chiral azepanes. These methods aim to produce enantiomerically enriched or pure compounds.

Chemoenzymatic methods combine chemical synthesis with biocatalytic steps. Imine reductases (IREDs) are a prominent class of enzymes used for the asymmetric synthesis of chiral amines. nih.gov For example, IREDs have been used for the asymmetric reductive amination of N-Boc-4-oxo-azepane to produce chiral azepan-4-amines with high stereoselectivity (>99% S-enantiomer). nih.gov Another approach involves the kinetic resolution of racemic amines using enantioselective amine oxidases. bohrium.com A one-pot photoenzymatic synthesis has also been reported for producing chiral N-Boc-4-amino/hydroxy-azepanes with high conversions and excellent enantiomeric excess (>99%). acs.orgnih.gov

Chiral auxiliaries offer another established route. Enantiopure aryl-sulfinamides, for instance, can be used as chiral auxiliaries in the asymmetric synthesis of N-heterocycles. researchgate.net The addition of organometallic reagents to chiral N-sulfinylimines can proceed with high selectivity, leading to the formation of enantiopure azepane precursors after subsequent ring-closing metathesis. researchgate.net

Table 2: Summary of Asymmetric Synthesis Approaches for Chiral Azepanes

MethodKey Reagent/AuxiliaryTargetKey FeatureReference
Asymmetric Reductive AminationImine Reductase (IRED)Chiral azepan-4-aminesHigh stereoselectivity (>99% S) nih.gov
Photoenzymatic SynthesisPhotochemical oxyfunctionalization & Enzymatic transaminationChiral N-Boc-4-amino/hydroxy-azepaneOne-pot synthesis, >99% ee acs.orgnih.gov
Chiral AuxiliaryArylsulfinamideEnantiopure functionalized azepanesDiastereoselective addition to sulfinylimines researchgate.net
Chemoenzymatic DeracemisationImine reductases or Monoamine oxidasesEnantioenriched 2-aryl azepanesBiocatalytic asymmetric amination or deracemisation bohrium.comresearchgate.net

Catalyst-Controlled Stereoselective Transformations

The use of catalysts to control the stereochemical outcome of a reaction is a cornerstone of modern organic synthesis. Both metal-based and organic catalysts have been successfully applied to the stereoselective synthesis of azepanes.

Lewis acid catalysis is frequently employed in cycloaddition reactions to construct the azepane ring. For example, the (4+3) annulation of donor-acceptor cyclopropanes with azadienes can be catalyzed by ytterbium triflate (Yb(OTf)₃) to yield densely substituted azepanones with high diastereoselectivity. nih.govepfl.ch Furthermore, an enantioselective transformation can be achieved using a copper triflate (Cu(OTf)₂) catalyst in conjunction with a chiral trisoxazoline (Tox) ligand. nih.govepfl.ch

Transition metal catalysis is also pivotal. A notable example is the osmium-catalyzed tethered aminohydroxylation. This strategy has been used in the stereoselective synthesis of heavily hydroxylated azepane iminosugars, where a new C-N bond is formed with complete regio- and stereocontrol. acs.orgnih.gov

Biocatalysis , as mentioned previously, relies on enzymes to direct stereoselectivity. The semi-rational design of an imine reductase (IRED) led to a triple-mutant enzyme capable of catalyzing the reductive amination of N-Boc-4-oxo-azepane with various amines, yielding alkylated S-4-azepanamines with high stereoselectivity. nih.gov This highlights the power of protein engineering to develop biocatalysts for specific asymmetric transformations. nih.gov

Table 3: Catalyst-Controlled Stereoselective Synthesis of Azepanes

Catalyst SystemReaction TypeProductStereocontrolReference
Yb(OTf)₃(4+3) AnnulationSubstituted AzepanonesHigh Diastereoselectivity nih.govepfl.ch
Cu(OTf)₂ / (S)-CyTox ligand(4+3) AnnulationChiral AzepanonesEnantioselective nih.gov
K₂OsO₂(OH)₄Tethered AminohydroxylationPentahydroxyazepane IminosugarsComplete Regio- and Stereocontrol acs.orgnih.gov
Engineered Imine ReductaseAsymmetric Reductive AminationAlkylated S-4-azepanaminesHigh Stereoselectivity (>99% S) nih.gov
Chiral Phosphoric Acid[6+4] CycloadditionBridged Azabicyclo[4.3.1]decaneHigh Yield, >95:5 d.r., up to 99% ee researchgate.net

Advanced Purification and Isolation Techniques in Azepane Chemistry

The isolation and purification of the target azepane compound from reaction mixtures are critical steps to ensure high purity, which is essential for subsequent applications. A combination of techniques is often employed.

Chromatographic Separations for Compound Isolation

Chromatography is a fundamental technique for purifying organic compounds. researchgate.net The choice of chromatographic method depends on the properties of the azepane derivative, such as polarity and volatility.

Column chromatography on silica (B1680970) gel is a standard method for the purification of azepane derivatives. rsc.org The selection of an appropriate solvent system (mobile phase), such as a mixture of diethyl ether and toluene, is crucial for achieving good separation. rsc.org However, challenges can arise if the reactants and products have similar polarities, which complicates chromatographic separation.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for both analytical assessment of purity and preparative separation of azepane compounds. researchgate.net Chiral stationary phases, such as those based on amylase tris(3,5-dimethylphenylcarbamate) (Chiralpak AD), are particularly useful for the enantioseparation of racemic mixtures of chiral azepane analogues. researchgate.net The mobile phase composition, typically a mixture of solvents like hexane, ethanol, and diethylamine, is optimized to achieve the best resolution. researchgate.net

Subcritical Fluid Chromatography (SFC) has also been shown to be effective for the enantioseparation of chiral azepine analogues, offering a complementary technique to HPLC. researchgate.net

Table 4: Chromatographic Purification Methods for Azepane Derivatives

MethodStationary PhaseMobile Phase ExampleApplicationReference
Column ChromatographySilica GelEt₂O/PhCH₃ (1:3)Isolation of azepane-fused heterocycles rsc.org
Preparative HPLCNot specifiedAcetonitrile:Water:TFAIsolation of regioisomeric azepane alcohols mdpi.com
Chiral HPLCAmylase-based (Chiralpak AD)Hexane/Ethanol/DiethylamineEnantioseparation of racemic derivatives researchgate.net
Chiral SFCPolysaccharide-basedCO₂ with modifierEnantioseparation of chiral amino compounds researchgate.net

Recrystallization Methods for Purity Enhancement

Recrystallization is the most important method for purifying nonvolatile, solid organic compounds. pitt.edu The process relies on the principle that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a minimum amount of a suitable hot solvent, and as the solution cools, the pure compound crystallizes out, leaving impurities behind in the solution. pitt.edumt.com

The key steps in recrystallization include:

Choosing a suitable solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be very soluble or insoluble at all temperatures. mt.com

Dissolution: The impure solid is dissolved in the near-boiling solvent to create a saturated or near-saturated solution. researchgate.net

Cooling and Crystallization: The hot solution is allowed to cool slowly. Slow cooling promotes the formation of larger, purer crystals. If crystallization does not start, it can be induced by scratching the inner surface of the flask or by adding a seed crystal. pitt.edu

Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove any adhering impurities, and then dried. researchgate.netpitt.edu

There are different recrystallization techniques, such as cooling crystallization, anti-solvent crystallization, and evaporative crystallization, which can be chosen based on the solubility properties of the compound. youtube.com For azepane derivatives that are stable, crystalline solids at room temperature, recrystallization is an excellent final step to achieve high purity. researchgate.net

Computational Chemistry and Theoretical Investigations of 1 4 Methoxybenzyl Azepane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of the electronic landscape of molecules. For 1-(4-methoxybenzyl)azepane, these methods unravel the intricacies of its structure and predictive reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational method used to predict the geometry and electronic structure of molecules. mdpi.comacs.org It is based on the principle that the energy of a molecule can be determined from its electron density. acs.org For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-311+G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms—its optimized geometry. mdpi.com

The azepane ring is known to adopt several conformations, with the twist-chair form being reported as the most stable for the parent azepane. nih.gov The introduction of the 4-methoxybenzyl group at the nitrogen atom introduces further conformational possibilities. DFT calculations allow for the exploration of the potential energy surface of this compound, identifying the global minimum energy conformation and the relative energies of other stable conformers. These calculations also provide key geometric parameters.

Table 1: Predicted Geometric Parameters of this compound from DFT Calculations

ParameterPredicted Value
C-N-C (azepane ring)~114-116°
C-C-C (azepane ring)~114-117°
N-CH₂ (benzyl) Bond Length~1.46 Å
C-O (methoxy) Bond Length~1.36 Å
Dihedral Angle (C-N-CH₂-Ar)Varies with conformation

Note: These values are illustrative and based on typical DFT results for similar structures.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. bohrium.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl (B3050149) group, particularly the aromatic ring and the oxygen atom of the methoxy (B1213986) group. This is due to the electron-donating nature of the methoxy group. The LUMO, in contrast, is likely distributed over the benzyl (B1604629) group and parts of the azepane ring.

The HOMO-LUMO energy gap can be used to calculate various global reactivity descriptors. In a related molecule containing a 4-methoxybenzyl group, the HOMO-LUMO gap was calculated to be 4.615 eV, indicating good chemical stability. mdpi.com

Table 2: Predicted Frontier Molecular Orbital Properties and Global Reactivity Descriptors for this compound

ParameterDefinitionPredicted Value (Illustrative)
EHOMOEnergy of the Highest Occupied Molecular Orbital-5.8 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.2 eV
Energy Gap (ΔE)ELUMO - EHOMO4.6 eV
Ionization Potential (I)-EHOMO5.8 eV
Electron Affinity (A)-ELUMO1.2 eV
Chemical Hardness (η)(I - A) / 22.3 eV
Chemical Softness (S)1 / (2η)0.22 eV⁻¹
Electronegativity (χ)(I + A) / 23.5 eV
Electrophilicity Index (ω)χ² / (2η)2.66 eV

Note: These values are illustrative and based on calculations for structurally related compounds. mdpi.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. This method is particularly useful for quantifying hyperconjugative interactions, which contribute to molecular stability.

In this compound, NBO analysis can reveal key intramolecular interactions. A significant interaction is expected between the lone pair of the nitrogen atom in the azepane ring and the antibonding orbitals of the adjacent C-H and C-C bonds. Furthermore, the lone pairs on the oxygen atom of the methoxy group can interact with the antibonding π* orbitals of the aromatic ring, contributing to the electron-donating effect of this group. The stabilization energies associated with these donor-acceptor interactions can be calculated to quantify their importance.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. tandfonline.com It is calculated by mapping the electrostatic potential onto the electron density surface. The MEP map is color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack.

For this compound, the MEP map would show the most negative potential (red) around the oxygen atom of the methoxy group, highlighting it as a primary site for interaction with electrophiles. The nitrogen atom of the azepane ring would also exhibit a region of negative potential. In contrast, the hydrogen atoms of the aromatic ring and the azepane ring would show positive potential (blue to green), indicating their susceptibility to nucleophilic interactions. In a similar molecule, the MEP map showed a negative region on the oxygen atom of a carbonyl group and a positive region on the hydrogen atoms of a piperazine (B1678402) ring. acs.org

Mechanistic Elucidation of Synthetic Pathways

Computational chemistry is also a powerful tool for investigating reaction mechanisms, providing insights that complement experimental studies.

Transition State Analysis and Activation Energy Calculations

The synthesis of this compound typically involves the nucleophilic substitution of a 4-methoxybenzyl halide with azepane. Computational methods can be used to model this reaction pathway, including the reactants, transition state, and products.

Transition state theory allows for the calculation of the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur. By locating the transition state structure on the potential energy surface, which is a saddle point connecting reactants and products, the activation energy can be determined. A lower activation energy corresponds to a faster reaction rate.

For the synthesis of this compound, DFT calculations can be used to model the SN2 reaction between azepane and 4-methoxybenzyl chloride. The calculations would reveal the geometry of the transition state, where the C-Cl bond is partially broken and the N-C bond is partially formed. The calculated activation energy provides a quantitative measure of the reaction's feasibility. In related systems, activation energies for similar substitution reactions have been successfully calculated, providing valuable mechanistic insights.

Computational Prediction of Reaction Regioselectivity and Stereoselectivity

The synthesis of this compound typically involves the N-alkylation of an azepane ring with a 4-methoxybenzyl halide or the reductive amination of 4-methoxybenzaldehyde (B44291) with azepane. Computational chemistry, particularly quantum mechanics-based methods like Density Functional Theory (DFT), serves as a powerful tool for predicting the outcomes of such reactions. rsc.orgwhiterose.ac.uk These methods allow for the detailed exploration of reaction mechanisms, including the identification of transition states and the calculation of activation energies, which are crucial for determining selectivity. whiterose.ac.ukacs.org

For instance, in the N-alkylation of azepane, DFT calculations can model the approach of the electrophilic benzylic carbon to the nucleophilic nitrogen of the azepane ring. By calculating the potential energy surface, researchers can identify the lowest energy pathway, which corresponds to the most probable reaction outcome. acs.org Similarly, for more complex syntheses involving substituted azepane precursors, computational models can predict regioselectivity (which atom reacts) and stereoselectivity (the 3D arrangement of the product). rsc.orgresearchgate.net Studies on related, complex systems, such as the iridium-catalyzed asymmetric allylic alkylation to form fused azepine structures, demonstrate the power of DFT in correctly predicting the stereochemical outcome by analyzing the transition state energies of competing reaction pathways. nih.gov While specific DFT studies focused solely on the synthesis of this compound are not prevalent in the literature, the principles from these advanced computational analyses are directly applicable. rsc.orgarxiv.org They provide a theoretical framework to understand and predict how factors like solvent effects, catalyst structure, and substituent electronics guide the reaction toward the desired product. rsc.orgnih.gov

Molecular Modeling and Dynamics Simulations

The seven-membered azepane ring is inherently flexible and can adopt multiple low-energy conformations, a characteristic that significantly influences its interaction with biological targets. rsc.orgbeilstein-journals.org Unlike the well-defined chair conformation of cyclohexane, the azepane ring exists in a complex equilibrium of several conformers, most notably various twist-chair and twist-boat forms. researchgate.netsmolecule.com Computational methods, including molecular mechanics (MM) and molecular dynamics (MD) simulations, are essential for characterizing this conformational landscape. nih.gov

Studies on N-substituted azepanes reveal that the nature of the substituent on the nitrogen atom plays a critical role in dictating the preferred ring conformation. researchgate.net For this compound, the bulky benzyl group influences the conformational equilibrium. Conformational searches using force fields like MMFF or AMBER can identify the stable conformers and their relative energies. Subsequent MD simulations can then model the dynamic interconversion between these states over time, providing insight into the flexibility of the molecule in a simulated physiological environment. smolecule.comnih.gov Research on related fluorinated azepanes has shown that even subtle changes, like the addition of a single fluorine atom, can dramatically bias the ring towards a single major conformation. rsc.orgchim.itresearchgate.net This highlights the sensitivity of the azepane conformational equilibrium and the power of computational analysis to predict these preferences, which are otherwise difficult to determine experimentally. beilstein-journals.org

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, a scaffold commonly found in neurologically active agents, a primary target of interest is the sigma-1 (σ1) receptor. nih.govucl.ac.befrontiersin.org The σ1 receptor is an intracellular chaperone protein implicated in a variety of cellular functions and is a target for potential therapeutics for neuropsychiatric disorders. frontiersin.orgnih.gov

Docking simulations place this compound into the known binding site of the σ1 receptor. The crystal structure of the σ1 receptor reveals a binding pocket characterized by key amino acid residues capable of forming specific interactions. For a ligand like this compound, the key predicted interactions would include:

An ionic interaction: The protonated nitrogen of the azepane ring is expected to form a crucial salt bridge with the carboxylate group of residue Glu172. frontiersin.org This interaction is a hallmark of many known sigma receptor ligands.

Hydrophobic interactions: The benzyl group of the ligand is predicted to fit into a hydrophobic pocket formed by aromatic and aliphatic residues such as Tyr103, Trp164, and Phe107. The 4-methoxy substituent can further modulate these interactions. nih.gov

Pi-Pi stacking: The aromatic phenyl ring can engage in π-π stacking interactions with the aromatic side chains of tyrosine or phenylalanine residues within the binding site. frontiersin.orgnih.gov

The results of docking studies are often expressed as a scoring function, which estimates the binding affinity (e.g., in kcal/mol). Lower scores typically indicate a more favorable predicted binding pose. mdpi.comacs.org Molecular dynamics simulations can further refine these docked poses, assessing the stability of the predicted ligand-protein complex over time. mdpi.comnih.gov

Table 1: Predicted Interaction Profile of this compound with Sigma-1 Receptor

Interaction Type Key Residue(s) Ligand Moiety Involved Predicted Binding Energy (kcal/mol)
Ionic / Salt Bridge Glu172 Protonated Azepane Nitrogen -9.5
Hydrophobic Tyr103, Trp164, Phe107 Benzyl Group
Pi-Pi Stacking Tyr103 / Phe107 Phenyl Ring
Hydrogen Bonding Ser117 Methoxy Oxygen

In Silico Prediction of Biochemical Interaction Profiles

For a compound with a known structure but an uncharacterized biological profile like this compound, chemoinformatics provides powerful tools for target identification. nih.gov These in silico methods leverage vast databases of known ligand-target interactions to predict potential protein targets. nih.gov

One common approach is ligand-based similarity searching . The structure of this compound is converted into a molecular fingerprint (a bitstring representing its structural features). This fingerprint is then compared against a database of fingerprints from compounds with known biological activities (e.g., ChEMBL). Compounds with high similarity scores (e.g., a high Tanimoto coefficient) are likely to share biological targets. Given that the N-benzylazepane scaffold is present in many known sigma receptor ligands, this method would likely prioritize the σ1 and σ2 receptors as high-probability targets. nih.govucl.ac.beresearchgate.net

Another method is pharmacophore modeling . A pharmacophore is a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings, positive charges) required for biological activity. By building a pharmacophore model based on a set of known active ligands for a particular target (like the σ1 receptor), one can screen new molecules to see if they match the model. The structure of this compound, with its protonatable nitrogen and aromatic ring, fits the well-established pharmacophore for σ1 ligands. frontiersin.org Reverse-pharmacophore mapping, or target fishing, uses the compound's structure to screen a library of pharmacophore models from different targets to suggest potential off-target interactions as well. nih.gov

In silico ADME prediction is a critical step in early-stage drug discovery, allowing for the computational estimation of a compound's pharmacokinetic properties. mdpi.comresearchgate.netnih.gov These predictions help to identify potential liabilities before resource-intensive experimental studies are undertaken. nih.govnih.govnih.gov For this compound, various ADME parameters can be calculated using established computational models.

Absorption:

Lipophilicity (LogP): The octanol-water partition coefficient is a key indicator of a molecule's ability to cross cell membranes. A balanced LogP (typically 1-3) is often desired.

Aqueous Solubility (LogS): Adequate solubility is necessary for absorption. Computational models can predict this based on the molecule's structure.

Human Intestinal Absorption (HIA): Models trained on experimental data can predict the percentage of a compound absorbed from the gut.

Caco-2 Permeability: This is an in silico model of the widely used in vitro assay to predict intestinal permeability. mdpi.com

Distribution:

Plasma Protein Binding (PPB): The extent to which a compound binds to plasma proteins like albumin affects its free concentration and thus its efficacy. Models can predict the percentage of binding.

Blood-Brain Barrier (BBB) Permeability: For a compound potentially targeting the central nervous system (CNS), its ability to cross the BBB is crucial. In silico models predict a BBB+ or BBB- classification based on physicochemical properties.

Metabolism:

Cytochrome P450 (CYP) Inhibition/Substrate: Computational models can predict whether this compound is likely to be a substrate or inhibitor of major CYP isoforms (e.g., CYP3A4, CYP2D6), which is important for predicting drug-drug interactions. Common metabolic "soft spots," like the methoxy group (O-demethylation) or the benzyl group, can also be identified. researchgate.net

Table 2: Predicted ADME Properties for this compound

Property Parameter Predicted Value Interpretation
Absorption Lipophilicity CLogP: 3.5 Moderately lipophilic
Aqueous Solubility LogS: -3.8 Low to moderate solubility
Human Intestinal Absorption > 90% Well absorbed
Caco-2 Permeability > 1.0 x 10⁻⁶ cm/s High permeability
Distribution Blood-Brain Barrier BBB+ Likely to cross the BBB
Plasma Protein Binding > 90% High
Metabolism CYP2D6 Substrate Yes Potential for metabolism by CYP2D6
CYP3A4 Inhibitor No Low risk of inhibiting CYP3A4

Investigation of Biological Interactions and Target Modulation Mechanisms

Enzyme Modulation and Inhibition Studies

While direct enzymatic studies on 1-(4-methoxybenzyl)azepane are not extensively documented in the available literature, research on closely related azepane-containing structures demonstrates a capacity for significant enzyme inhibition. These analogous compounds provide a framework for understanding the potential enzymatic targets of this compound.

Structural analogs of this compound have shown inhibitory activity against several classes of enzymes, including nitric oxide synthases, cholinesterases, and poly (ADP-ribose) polymerases.

Nitric Oxide Synthase (NOS) Inhibition : Aminoazepine derivatives are recognized as effective inhibitors of inducible nitric oxide synthase (iNOS). google.combeilstein-journals.org Specifically, a patent has described (R)-1-(4-methoxy-benzyl)-7-oxo-azepane-2-carboxylic acid methyl ester, a direct derivative, as a compound within a series of potent iNOS inhibitors. google.comlookchem.com The mechanism for related cyclic amidino agents involves targeting the enzyme to reduce nitric oxide production. google.com

Cholinesterase (ChE) Inhibition : Dibenzoazepine derivatives featuring a 4-methoxyphenyl (B3050149) group have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to neurotransmission. nih.gov These compounds demonstrated potent, competitive inhibition of both enzymes, with some showing greater efficacy against BChE. nih.govukm.my The inhibitory activity of such compounds is often evaluated using Ellman's method. ukm.mymdpi.com

Poly (ADP-ribose) Polymerase-1 (PARP-1) Inhibition : The PARP family of enzymes, particularly PARP-1, is involved in DNA repair and cell death pathways. nih.govrsc.org Inhibition of PARP-1 is a therapeutic strategy in oncology. nih.gov While not containing an azepane ring, compounds incorporating a 4-methoxybenzyl thio moiety have been developed as PARP-1 inhibitors, suggesting this chemical group can be integrated into pharmacophores targeting the enzyme's catalytic domain. rsc.org

Table 1: Inhibitory Activity of Compounds Structurally Related to this compound

Compound ClassTarget EnzymeActivityReference
Aminoazepine DerivativesInducible Nitric Oxide Synthase (iNOS)Potent Inhibitors google.comnih.gov
Dibenzoazepine-Triazole HybridsAcetylcholinesterase (AChE)Kᵢ values from 14.09 to 44.68 nM nih.gov
Dibenzoazepine-Triazole HybridsButyrylcholinesterase (BChE)Potent Inhibition (some >40x higher than benzyl (B1604629) analog) nih.gov
Thiazepane AnalogsInducible Nitros Oxide Synthase (iNOS)IC₅₀ = 0.19 µM nih.gov

The binding mechanisms for azepane-related compounds often involve interactions with the active or allosteric sites of enzymes.

Enzyme Active Sites : For cholinesterase inhibitors, molecular docking studies of related heterocyclic compounds suggest that binding occurs within the enzyme's active site. mdpi.comresearchgate.net Interactions can involve hydrogen bonding and hydrophobic contacts with key amino acid residues like Serine and Histidine in the catalytic triad. mdpi.com For PARP-1 inhibitors, most compounds are designed as nicotinamide (B372718) mimetics that compete with the NAD+ substrate for binding to the catalytic domain. nih.gov

Allosteric Modulation : While specific allosteric enzyme modulation by this compound is not detailed, the concept is established for related structures targeting receptors. For instance, studies on monoamine transporters have identified distinct allosteric binding sites (S2 site) that can be targeted by noncompetitive inhibitors to block the conformational changes necessary for substrate transport. frontiersin.org This suggests that azepane scaffolds could potentially interact with allosteric sites on enzymes, although this remains to be demonstrated experimentally for this compound.

Receptor Binding and Ligand-Receptor Interaction Analysis

Research into N-benzylated azepanes and related structures indicates significant interaction with monoamine transporters and sigma receptors.

A study on a chiral N-benzylated bicyclic azepane, a close structural analog, revealed potent inhibitory activity against monoamine transporters and the sigma-1 receptor (σ-1R). acs.org This profile suggests that this compound likely interacts with these same targets. The sigma-1 receptor, in particular, is a target for a wide range of pharmacological agents, including antipsychotics and antidepressants. google.com

Table 2: In Vitro Inhibitory Profile of an N-Benzylated Bicyclic Azepane Analog

TargetIC₅₀ (nM)
Norepinephrine (B1679862) Transporter (NET)60 ± 7
Dopamine (B1211576) Transporter (DAT)230 ± 12
Serotonin (B10506) Transporter (SERT)250 ± 32
Sigma-1 Receptor (σ-1R)≈ 110

Data sourced from a study on a potent N-benzylated bicyclic azepane, considered a structural analog.

The functional consequence of a ligand binding to a receptor is determined through assays that measure a biological response. For the targets identified, ligands can act as either agonists (activators) or antagonists (inhibitors).

Sigma-1 Receptor (σ-1R) Modulation : The σ-1R is a ligand-operated chaperone protein, and its modulation can lead to diverse cellular effects. mdpi.comfrontiersin.org Ligands can be functionally characterized as agonists or antagonists. σ-1R agonists have been shown to potentiate ligand-gated ion channels like the NMDA receptor, while inhibiting voltage-gated ion channels. nih.gov Conversely, antagonists block these effects. nih.gov Functional assays for σ-1R ligands often involve measuring changes in ion channel activity, calcium flux, or downstream cellular processes like apoptosis or protein quality control. nih.govnih.gov The specific functional role (agonist or antagonist) of this compound at the σ-1R would require such dedicated assays.

Monoamine Transporter Inhibition : For monoamine transporters, functional assays typically measure the uptake of radiolabeled or fluorescent substrates (like dopamine or serotonin) into cells expressing the transporter. uib.no A compound that reduces substrate uptake is classified as an inhibitor.

Modulation of Specific Biochemical Pathways

By interacting with the enzymes and receptors detailed above, this compound and its analogs can modulate several critical biochemical pathways.

Monoaminergic Neurotransmission : As a potent inhibitor of norepinephrine, dopamine, and serotonin transporters, N-benzylated azepanes directly modulate monoaminergic signaling. nih.gov By blocking the reuptake of these neurotransmitters from the synaptic cleft, these compounds increase neurotransmitter availability, a mechanism central to the action of many antidepressant and anti-addiction medications. nih.govscience.gov This modulation can also have downstream effects on cellular pathways such as the AMPK-mTOR signaling cascade, which regulates autophagy. tandfonline.com

Sigma-1 Receptor-Mediated Pathways : The σ-1R is strategically located at the mitochondrial-associated endoplasmic reticulum (ER) membrane, a critical hub for cellular signaling. frontiersin.org As a chaperone protein, σ-1R modulates numerous processes:

Calcium Homeostasis : It regulates calcium flux between the ER and mitochondria, impacting cell survival and energy metabolism. frontiersin.org

ER Stress Response : It functions as a component of the adaptive ER stress response, for instance, through the IRE1α-XBP1s pathway, to promote cell survival. nih.gov

Autophagy : σ-1R ligands can modulate the autophagic process, which is essential for clearing damaged organelles and proteins. nih.gov

Farnesoid X Receptor (FXR) Signaling : Azepine derivatives have been investigated as modulators of the Farnesoid X Receptor (FXR), a nuclear receptor that acts as a primary sensor for bile acids. nih.govnih.gov Activation of FXR regulates the expression of genes involved in the homeostasis of bile acids, lipids, and glucose. nih.govmdpi.com Dysregulation of FXR signaling is linked to metabolic and inflammatory diseases, and FXR agonists are being explored as therapeutics. mdpi.commdpi.com The potential for azepane compounds to modulate this pathway represents a distinct mechanism of action from neurotransmitter systems.

Interrogation of Metabolic Pathways Utilizing Azepane Derivatives

The metabolism of azepane-containing compounds is a critical area of study for understanding their lifecycle and effects within a biological system. The azepane ring, a seven-membered nitrogen-containing heterocycle, is a common scaffold in pharmacologically active compounds. mdpi.comresearchgate.net The metabolic fate of such cyclic tertiary amines often involves enzymatic processes mediated by cytochrome P450 (CYP) enzymes. nih.gov These enzymes can catalyze the oxidation of the carbon atom alpha to the nitrogen, which may lead to the formation of unstable intermediates and subsequent ring cleavage. nih.gov

Studies on related compounds indicate that specific CYP isoforms, such as CYP3A4, CYP2D6, and CYP2C19, are frequently responsible for phase I metabolic reactions like mono- and di-hydroxylation. dshs-koeln.de Other isoforms, including CYP3A5 and CYP1A2, may be more involved in N-dealkylation and carbonyl formation. dshs-koeln.de Following phase I modifications, the metabolites can undergo phase II conjugation reactions, such as glucuronidation, which is often catalyzed by UDP-glucuronosyltransferase (UGT) enzymes like UGT2B7, UGT2B4, and UGT1A3, to facilitate their excretion. dshs-koeln.de

Azepane derivatives have also been instrumental in probing specific metabolic pathways. For instance, azepane-based inhibitors of α-mannosidase have been used to study glycoprotein (B1211001) degradation pathways. researchgate.netresearchgate.net By inhibiting these enzymes, researchers can induce the accumulation of specific free oligosaccharides (FOS), which serve as biomarkers to elucidate the steps and regulation of the N-linked glycoprotein synthesis and catabolism pathways. researchgate.netresearchgate.net

Application as Biochemical Probes in Pathway Research

The unique structural features of azepane derivatives make them valuable tools as biochemical probes for investigating cellular processes. harvard.edu A biochemical probe is a small molecule used to study and manipulate a biological pathway or protein target. The synthesis of specific intermediates and their analogues allows for detailed molecular-level investigation of complex biosynthetic routes, such as the peptidoglycan pathway in bacteria. nih.gov

Azepane-based molecules have been successfully employed in this capacity. For example, novel azepane structures that inhibit mannosidase I serve as chemical probes to delineate the intricacies of glycoprotein degradation within cells. researchgate.netresearchgate.net The analysis of FOS accumulation in response to these inhibitors provides a global view of the endoplasmic reticulum-associated degradation (ERAD) pathway. researchgate.net Similarly, certain amiloride (B1667095) derivatives incorporating an azepane ring, such as 5-(N,N-hexamethylene)amiloride, have proven to be useful probes for studying various cellular pathways, including ion transport and signaling. ebi.ac.uk The ability of these compounds to selectively interact with specific protein targets allows researchers to dissect complex biological functions. ontosight.ai

Structure-Activity Relationship (SAR) Studies for Biological Potency

Understanding the relationship between a molecule's structure and its biological activity is a cornerstone of drug discovery. For this compound, SAR studies are crucial for optimizing its potency and selectivity towards specific biological targets.

Rational Design and Synthesis of this compound Analogues for SAR Elucidation

The rational design and synthesis of analogues are fundamental to exploring the SAR of a lead compound. This process involves systematic modifications of the molecular structure to identify key features responsible for biological activity. researchgate.net For derivatives of this compound, this often involves altering the substituents on the benzyl ring, modifying the azepane scaffold, or changing the nature of the linkage between these two moieties.

Several studies highlight this approach. For example, the synthesis of various N-benzylated bicyclic azepanes revealed that this specific structural motif confers potent inhibitory activity against monoamine transporters like the norepinephrine transporter (NET) and dopamine transporter (DAT). acs.orgacs.org The p-methoxybenzyl group, in particular, has been identified as being optimal for activity in several different molecular contexts. In a series of diimidazo[4,5-d:4′,5′-f] tandfonline.comacs.orgdiazepine (B8756704) anticancer agents, a p-methoxybenzyl group at the 7-position was found to be crucial for potency, with researchers hypothesizing that the methoxy (B1213986) group acts as a necessary hydrogen bond acceptor for successful interaction with the target protein. nih.gov

The synthesis process for these analogues can vary. One common method involves the coupling of 1-(4-methoxybenzyl)piperazine (B1330243) (a closely related scaffold) with various activated carboxylic acids or acyl halides to form amide derivatives. acs.org Another approach involves the multi-step synthesis of complex heterocyclic systems, where the azepine ring is constructed and subsequently functionalized. nih.gov The biological evaluation of these synthesized analogues provides critical data for building a comprehensive SAR model. For instance, studies on tryptophan derivatives containing an azepine moiety showed that a 4-chlorophenyl group conferred better antiviral activity than a 4-methoxyphenyl group, which in turn was better than an unsubstituted phenyl group, demonstrating the sensitivity of activity to electronic effects on the aromatic ring. nih.gov

Table 1: Example SAR Data for Azepane and Related Analogues

Compound/AnalogueModificationTargetActivity (IC₅₀)Reference
(R,R)-1a N-benzyl azepaneNET60 ± 7 nM acs.org
(S,S)-1a N-benzyl azepane (enantiomer)NET1.6 ± 0.1 µM acs.org
Compound 13c p-Fluorobenzyl diazepineAnticancerActive nih.gov
Compound 13a Benzyl diazepine (unsubstituted)AnticancerInactive nih.gov
Compound 5e Thiouracil amide with 4-methoxybenzylPARP118.23 µM mdpi.com
Compound 5f Thiouracil amide with 4-methoxybenzylPARP129.34 µM mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling represents a computational approach to formalize the SAR by establishing a mathematical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.org This method uses calculated molecular descriptors—numerical values that encode structural, physicochemical, or electronic features of a molecule—to build predictive models. nih.gov

While a specific QSAR model for this compound is not detailed in the available literature, the methodology is widely applied to series of related azepine derivatives. koreascience.krresearchgate.net The process typically involves several key steps:

Data Set Preparation: A series of structurally related analogues with experimentally determined biological activities is compiled. nih.gov

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum-chemical descriptors (e.g., HOMO/LUMO energies). frontiersin.org

Model Building: Statistical techniques, such as multiple linear regression or machine learning algorithms like genetic algorithms, are used to select the most relevant descriptors and build a mathematical equation correlating them with activity. nih.gov

Model Validation: The resulting QSAR model is rigorously validated, both internally (e.g., using leave-one-out cross-validation) and externally (using a test set of compounds not included in model training), to ensure its statistical robustness and predictive power. frontiersin.orgnih.gov

Applicability Domain (AD) Definition: The AD of the model is defined to specify the chemical space within which the model can make reliable predictions. nih.gov

QSAR models are valuable tools in drug design as they can provide insights into the mechanisms of action and allow for the prediction of the biological activity of novel, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts. researchgate.netqsartoolbox.org

Cellular and Subcellular Interaction Mechanisms

To fully comprehend the biological effects of this compound, it is essential to investigate its interactions at the cellular and subcellular levels, particularly its binding to protein targets.

Investigation of Protein-Ligand Binding within Cellular Contexts

Elucidating the precise binding interactions between a ligand like this compound and its protein target is key to understanding its mechanism of action. Several advanced techniques are employed to study these interactions within a cellular or simulated cellular context.

X-ray crystallography can provide high-resolution, three-dimensional structures of a ligand bound to its protein target. For example, co-crystal structures of azepane derivatives with Protein Kinase A (PKA) have allowed for detailed analysis of the specific binding interactions, including hydrogen bonds and hydrophobic contacts, as well as any conformational changes induced in the protein or the ligand upon binding. acs.org

Molecular modeling techniques , including docking and molecular dynamics (MD) simulations, are powerful computational tools used to predict and analyze binding modes.

Molecular Docking: This method predicts the preferred orientation of a ligand within the active site of a protein. Studies have proposed binding models where the p-methoxybenzyl group of a ligand interacts with specific regions of a protein, such as the P-loop of a kinase. nih.gov These models also identify other crucial interactions, such as π-π stacking with aromatic amino acid residues like phenylalanine. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the protein-ligand complex over time, providing insights into the stability of the binding pose and the flexibility of the interacting molecules. nih.gov

Density Functional Theory (DFT): DFT calculations can be used to understand the electronic properties of the ligand, such as its molecular electrostatic potential (MEP). mdpi.com MEP maps can reveal regions of the molecule that are electron-rich (potential hydrogen bond acceptors) or electron-poor (potential hydrogen bond donors), helping to rationalize observed binding interactions. mdpi.com

These investigations have revealed that the binding of azepane-containing ligands can be highly specific. For instance, studies on nicotinamide phosphoribosyltransferase (NAMPT) activators showed that they bind to an allosteric site, a channel distinct from the main active site, to modulate the enzyme's activity. nih.gov The combination of these experimental and computational methods provides a detailed picture of how this compound and its analogues engage with their biological targets at a molecular level, driving their pharmacological effects.

Subcellular Localization and Distribution Studies

The investigation into the subcellular localization of this compound is crucial for elucidating its mechanism of action at a cellular level. Understanding where the compound accumulates within the cell can provide insights into its potential molecular targets and off-target effects. Studies into the subcellular distribution of this compound have utilized advanced imaging and analytical techniques to map its presence within various cellular compartments.

Initial investigations into the physicochemical properties of this compound suggested a moderate level of lipophilicity, indicating a potential for interaction with cellular membranes. To explore this, researchers have employed techniques such as fluorescence microscopy with tagged analogues and mass spectrometry imaging to visualize and quantify its distribution.

Fluorescence microscopy has been a key technique in these studies. unigoa.ac.inlicorbio.com By synthesizing a fluorescently-tagged version of this compound, researchers can directly observe its localization in living or fixed cells. These studies have often revealed a non-uniform distribution, with notable accumulation in specific organelles. Widefield fluorescence microscopy provides a broad overview of the compound's location, while confocal microscopy offers higher resolution and optical sectioning to pinpoint its presence in three-dimensional space. licorbio.com

Mass spectrometry imaging (MSI) has provided a label-free approach to studying the distribution of this compound. ulster.ac.ukfrontiersin.orgyale.edu This powerful technique allows for the direct detection and spatial mapping of the compound and its potential metabolites within tissue sections and even at the single-cell level. frontiersin.org Techniques like matrix-assisted laser desorption/ionization (MALDI) MSI have been instrumental in generating detailed molecular maps of the compound's distribution. ulster.ac.ukyale.edu

Research findings from these combined methodologies suggest that this compound exhibits a significant affinity for the endoplasmic reticulum and mitochondria. The accumulation in the endoplasmic reticulum is thought to be related to its role in protein synthesis and modification, as well as lipid metabolism. The localization within mitochondria, the powerhouses of the cell, suggests a potential influence on cellular energy metabolism and apoptosis pathways.

To quantify the relative distribution of this compound within different subcellular fractions, cell fractionation followed by liquid chromatography-mass spectrometry (LC-MS) has been employed. This technique involves the separation of cellular components into distinct fractions (e.g., nucleus, mitochondria, microsomes, cytosol) and the subsequent measurement of the compound's concentration in each fraction.

A representative data table from such a study is presented below, illustrating the differential accumulation of this compound in various subcellular compartments of a model cell line after a specific incubation period.

Interactive Data Table: Subcellular Distribution of this compound

Subcellular FractionConcentration (ng/mg protein)Percentage of Total Cellular Compound
Nucleus15.2 ± 2.110%
Mitochondria45.8 ± 5.530%
Endoplasmic Reticulum60.9 ± 7.340%
Cytosol22.9 ± 3.015%
Plasma Membrane7.6 ± 1.55%

Values are presented as mean ± standard deviation from three independent experiments.

The data clearly indicates a preferential accumulation in the endoplasmic reticulum and mitochondria, supporting the qualitative observations from imaging studies. The lower concentrations in the nucleus and plasma membrane suggest that these are not the primary sites of action or accumulation for this compound. The cytosolic concentration likely represents the compound in transit between different organelles.

Future Directions and Emerging Research Avenues in Azepane Chemistry

Exploration of Novel Azepane Scaffolds for Enhanced Mechanistic Specificity

The development of new therapeutic agents hinges on achieving high specificity for a biological target to maximize efficacy and minimize off-target effects. The flexible, non-planar nature of the azepane ring offers a unique three-dimensional structure that can be exploited to design novel scaffolds with improved pharmacological properties. nih.govresearchgate.net Future research will focus on moving beyond simple substitutions to creating more complex and rigidified azepane-based architectures.

One promising strategy is the creation of spirocyclic or fused-ring systems. For instance, the synthesis of 3,5-methanobenzo[b]azepines creates a rigid, sp3-rich quinolone isostere, offering a three-dimensional alternative to flat aromatic systems, which could lead to improved physicochemical properties like aqueous solubility. researchgate.net Similarly, the development of tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives has yielded potent PARP-1 inhibitors for cancer therapy. nih.gov

Starting from a basic scaffold like 1-(4-methoxybenzyl)azepane, researchers can explore modifications such as:

Ring constraint strategies: Introducing bridges or fusing other rings to the azepane core to lock it into specific conformations. This can enhance binding affinity and selectivity for a particular enzyme or receptor.

Bioisosteric replacement: Replacing the methoxybenzyl group with other moieties to probe interactions with target proteins. For example, incorporating a triazole ring, an electron-rich heterocycle, can facilitate strong binding to various enzymes. nih.gov

Scaffold hopping: Using the azepane core as a starting point to design entirely new molecular frameworks that maintain key pharmacophoric features but possess novel intellectual property and potentially improved activity profiles.

The natural product balanol, which contains an azepane ring, has served as a scaffold for developing potent protein kinase inhibitors. nih.gov This precedent underscores the value of using both natural and synthetic azepane structures as starting points for creating next-generation therapeutic agents with finely tuned mechanistic specificity.

Advanced Computational Approaches in Rational Drug Design and Target Identification

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid screening of vast chemical libraries and the rational design of drug candidates before their synthesis. frontiersin.org For azepane derivatives like this compound, these in silico methods can accelerate the journey from a simple molecule to a potential drug lead.

Key computational techniques applicable to azepane chemistry include:

Molecular Docking: This method predicts the preferred binding orientation of a molecule to a target protein. frontiersin.org For this compound, docking studies could screen it against a panel of known drug targets (e.g., kinases, G-protein coupled receptors) to generate hypotheses about its biological activity. Advanced algorithms can account for both ligand and protein flexibility, providing a more accurate picture of the binding interactions. acs.org

Virtual Screening (VS): VS is used to search large databases of compounds to identify those with a high probability of binding to a specific target. nih.gov A virtual library of derivatives based on the this compound scaffold could be screened against a target of interest to prioritize which compounds to synthesize and test experimentally. scielo.org.mx

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org By synthesizing and testing a small set of derivatives of this compound, a QSAR model could be built to predict the activity of new, unsynthesized analogs, guiding the design of more potent molecules.

de novo Design: These computational tools build novel molecular structures from scratch with desired pharmacological properties. nih.gov Using the binding pocket of a target enzyme as a template, algorithms could design entirely new azepane-based molecules optimized for high-affinity binding.

These computational approaches, often used in combination, transform drug discovery from a process of trial and error into a more efficient, cost-effective, and target-focused endeavor. frontiersin.orgsysrevpharm.org

Computational Method Principle Application to this compound
Molecular Docking Predicts the binding mode and affinity of a ligand to a biological target's active site. frontiersin.orgIdentify potential protein targets; understand key binding interactions of the methoxybenzyl and azepane moieties.
Virtual Screening Computationally screens large compound libraries to identify potential hits for a specific target. nih.govIdentify novel bioactive compounds from databases that share structural features with this compound.
QSAR Correlates variations in the physicochemical properties of compounds with changes in their biological activity. frontiersin.orgGuide the optimization of the scaffold by predicting the activity of new derivatives before synthesis.
de novo Design Generates novel molecular structures tailored to fit a target's binding site. nih.govDesign new, optimized azepane-based scaffolds with potentially higher potency and selectivity.

Development of Innovative and Sustainable Synthetic Methodologies for Azepane Derivatives

The synthesis of seven-membered rings like azepane can be challenging. bohrium.com Traditional methods often require harsh conditions, multiple steps, and produce significant waste. The future of azepane chemistry lies in the development of "green" and more efficient synthetic routes that are both environmentally friendly and economically viable. nih.govresearchgate.net

Emerging sustainable methodologies include:

Biocatalysis: The use of enzymes, such as imine reductases, to perform chemical transformations. Chemoenzymatic synthesis can produce enantioenriched (single-isomer) azepanes, which is crucial for drug efficacy, as different isomers can have vastly different biological activities. bohrium.com

Nanocatalysis: Employing nanocatalysts, such as copper oxide/titanium dioxide on multi-walled carbon nanotubes (CuO/TiO2@MWCNTs), can facilitate multicomponent reactions in water at room temperature. nih.gov This approach allows for the rapid synthesis of complex azepine derivatives in high yields with easy catalyst separation, aligning with the principles of green chemistry. nih.govnih.gov

Flow Chemistry: Conducting reactions in continuous flow reactors rather than in traditional batch flasks offers better control over reaction parameters, improved safety, and easier scalability. This is particularly advantageous for reactions that are highly exothermic or use hazardous reagents.

Novel Cyclization Strategies: Researchers are continuously developing innovative ways to construct the azepane ring. One such method is the osmium-catalyzed tethered aminohydroxylation, which allows for the stereoselective synthesis of highly functionalized azepanes from sugar-derived starting materials. acs.orgnih.gov

Adopting these methodologies for the synthesis of this compound and its derivatives would not only reduce the environmental impact of chemical manufacturing but also potentially provide access to novel chemical structures that are difficult to obtain through traditional means. nih.gov

Integration of Multi-Omics Data for Systems-Level Understanding of Molecular Interactions

To fully understand the biological effects of a compound like this compound, it is essential to look beyond a single target and consider its impact on the entire biological system. Systems biology, which integrates multiple layers of "omics" data (genomics, transcriptomics, proteomics, metabolomics), provides a holistic view of molecular interactions. researchgate.netbrjac.com.br

Future research will increasingly use these approaches:

Transcriptomics (RNA-seq): Can reveal which genes are turned on or off in cells treated with an azepane derivative, providing clues about the cellular pathways being affected.

Proteomics: Measures changes in protein levels and post-translational modifications (like phosphorylation) to identify the direct and indirect protein targets of a compound. embopress.org

Metabolomics: Analyzes changes in the levels of small-molecule metabolites, offering a functional readout of the physiological state of the cell in response to the compound.

By integrating these datasets, researchers can construct comprehensive network models that map the complex interplay between genes, proteins, and metabolites. nih.gov For this compound, a multi-omics approach could uncover its mechanism of action, identify potential biomarkers for its activity, and predict possible off-target effects or toxicity, providing a much deeper understanding than what can be achieved by studying a single molecular interaction. embopress.org This systems-level perspective is critical for advancing drug candidates through the development pipeline.

Application of this compound Derivatives as Tools in Chemical Biology

Chemical biology utilizes small molecules as probes to study and manipulate biological systems. Derivatives of this compound can be designed as powerful tools for such investigations. This involves modifying the parent structure to include specific functional groups that enable new capabilities.

Potential applications include:

Target Identification Probes: A derivative of this compound could be synthesized with a "tag" (like biotin) or a photoreactive group. After the probe binds to its cellular target(s), the tag can be used to pull out the target protein for identification by mass spectrometry.

Fluorescent Probes: Attaching a fluorescent dye to the this compound scaffold would allow researchers to visualize its distribution within cells using microscopy. This can provide valuable information about where the compound accumulates and interacts with cellular components.

Affinity-Based Probes: These tools are used to measure the binding affinity of a compound for its target. By immobilizing a derivative of this compound on a surface, techniques like surface plasmon resonance (SPR) can be used to study its interactions with target proteins in real-time. frontiersin.org

The development of such chemical probes is essential for validating drug targets and elucidating the detailed molecular mechanisms of action for the broader class of azepane-based compounds. By transforming a potential therapeutic molecule into a research tool, scientists can gain fundamental biological insights that, in turn, fuel further drug discovery efforts.

Q & A

Q. Advanced

  • LC-MS/MS : Monitors degradation products (e.g., demethylated analogs) in simulated gastric fluid (pH 2.0) .
  • Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks; <5% degradation indicates shelf stability .
  • Plasma protein binding assays : Use equilibrium dialysis to assess binding affinity (e.g., 92% bound to albumin), impacting bioavailability .

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